[2-(Naphthalen-1-yl)phenyl]acetic acid
Description
Contextualization of Arylacetic Acids in Contemporary Organic Synthesis
Arylacetic acids, which feature a carboxylic acid and a phenyl group attached to the same methylene (B1212753) group, are of significant interest in modern organic synthesis. Their utility stems from the reactivity of the carboxylic acid moiety, which can undergo a variety of transformations, and the potential for functionalization of the aromatic ring. These compounds are precursors to a wide range of pharmaceuticals, agrochemicals, and polymers. For instance, the well-known non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen (B1674241) and diclofenac (B195802) are derivatives of arylacetic acids.
In contemporary synthesis, arylacetic acids are employed in a multitude of reactions. The carboxylic acid group can be converted to esters, amides, and acid halides, providing a gateway to a vast chemical space. Furthermore, the acidic proton on the alpha-carbon can be removed to generate an enolate, which can then participate in various carbon-carbon bond-forming reactions. The aromatic ring itself can be modified through electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents that can modulate the molecule's properties.
Significance of Naphthalene-Substituted Aromatic Systems in Chemical Structures
The incorporation of a naphthalene (B1677914) moiety into a molecular structure can have profound effects on its physical, chemical, and biological properties. Naphthalene, a bicyclic aromatic hydrocarbon, is larger and more lipophilic than a simple benzene (B151609) ring. This increased surface area and hydrophobicity can enhance van der Waals interactions and improve binding to biological targets.
In medicinal chemistry, the naphthalene ring system is a common feature in many approved drugs. The extended π-system of naphthalene can participate in π-π stacking interactions with aromatic residues in proteins and enzymes, leading to enhanced binding affinity and biological activity. Furthermore, the naphthalene scaffold provides a versatile platform for structural modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The presence of a naphthalene group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Molecular Architecture of [2-(Naphthalen-1-yl)phenyl]acetic Acid and Representative Analogues
The molecular architecture of this compound is defined by the ortho-substitution of a naphthalen-1-yl group on a phenylacetic acid core. This specific arrangement, where the bulky naphthalene and the acetic acid side chain are positioned on adjacent carbons of the phenyl ring, likely imposes significant steric constraints, influencing the molecule's conformation and reactivity. The formal chemical name for this compound is 2-[2-(naphthalen-1-yl)phenyl]acetic acid, and its unique structure is identified by the CAS number 93654-97-8. chemenu.com
The properties of this compound can be better understood by comparing it to its structural isomers and other related compounds.
Table 1: Physicochemical Properties of this compound and its Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 93654-97-8 | C18H14O2 | 262.30 |
| 2-(3-(Naphthalen-1-yl)phenyl)acetic acid | Not Available | C18H14O2 | 262.30 |
| 1-Naphthaleneacetic acid | 86-87-3 | C12H10O2 | 186.21 |
| 2-Naphthaleneacetic acid | 581-96-4 | C12H10O2 | 186.21 |
Detailed, publicly available research findings specifically on the synthesis, physicochemical properties, and biological activity of this compound are limited. Much of the available literature focuses on its isomers, particularly 1-naphthaleneacetic acid, which is a well-known plant hormone (auxin), and 2-naphthaleneacetic acid. matrix-fine-chemicals.commdpi.com The meta-substituted isomer, 2-(3-(naphthalen-1-yl)phenyl)acetic acid, has also been a subject of some research, with studies exploring its potential anti-inflammatory and analgesic properties. evitachem.com
The lack of extensive research on the ortho-isomer, this compound, suggests that its synthesis may be more challenging or that its properties have not yet been identified as being of significant interest to the broader scientific community. Further research would be necessary to fully elucidate the unique chemical and biological characteristics of this particular arylacetic acid.
Structure
2D Structure
3D Structure
Properties
CAS No. |
93654-97-8 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-(2-naphthalen-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C18H14O2/c19-18(20)12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-11H,12H2,(H,19,20) |
InChI Key |
CSPBVTFSWJQBKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3CC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Naphthalen 1 Yl Phenyl Acetic Acid Systems
Carbon–Hydrogen (C–H) Activation and Site-Selective Functionalization
The direct functionalization of otherwise inert C–H bonds represents a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. For arylacetic acids like [2-(naphthalen-1-yl)phenyl]acetic acid, the carboxyl group can serve as an effective directing group, guiding catalysts to specific C–H bonds and enabling highly regioselective transformations.
Ortho-C–H Activation Directed by the Carboxylate Moiety
The carboxylate group is a well-established directing group in transition-metal-catalyzed C–H activation, capable of coordinating to a metal center and positioning it in proximity to an ortho-C–H bond on the phenyl ring. labxing.comresearchgate.net This chelation-assisted strategy facilitates the cleavage of the C–H bond, typically via a concerted metalation-deprotonation (CMD) mechanism, forming a palladacycle intermediate that can then engage with a variety of coupling partners. scispace.comacs.orgchemrxiv.org
Palladium catalysis is frequently employed for these transformations. Studies on phenylacetic acid derivatives have demonstrated that the carboxylate can direct the ortho-arylation, olefination, and iodination of the phenyl ring. rsc.orgnih.gov For instance, the Yu group developed a protocol for the ortho-arylation of phenylacetic acids using aryltrifluoroborates as coupling partners and O₂ as the oxidant. rsc.org This method is significant as it tolerates the acidic α-hydrogens, which can be problematic in other catalytic systems.
In the context of this compound, this directed reactivity would be expected to occur at the C-3 position of the phenyl ring, which is ortho to the point of attachment of the acetic acid group. The reaction would proceed through the formation of a six-membered palladacycle, which, despite being less favorable than the five-membered cycles formed from benzoic acids, is effective in promoting C–H activation. rsc.org
Table 1: Representative Examples of Carboxylate-Directed Ortho-C–H Functionalization of Phenylacetic Acids
Meta-C–H Functionalization Strategies
Achieving functionalization at the meta-position of an aromatic ring is considerably more challenging than ortho-functionalization because it requires bypassing the sterically and electronically favored proximal C–H bonds. For biaryl compounds and arylacetic acids, this typically necessitates the use of specially designed directing groups or templates that can create a macrocyclic transition state to reach a remote C–H bond. nih.govnsf.gov
One successful strategy involves tethering a nitrile-based directing group to the substrate. acs.orgrsc.orgnih.gov This template positions the catalyst, often palladium, in such a way that it activates a C–H bond at the meta-position. Research has demonstrated the meta-C–H olefination, acetoxylation, and arylation of arylacetic acid derivatives using this approach. rsc.orgrsc.org While this requires modification of the parent this compound molecule to install the template, the directing group can often be removed or converted into other useful functionalities post-reaction.
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in understanding the mechanism of this remote activation. nih.govnsf.gov These studies suggest that a ligand-containing heterodimeric transition state, for example involving Pd and Ag, can favor the desired meta-selectivity by overcoming the geometric constraints that would normally favor ortho-activation. nsf.gov
Decarboxylative Reactivity and Pathways
The carboxylic acid group is a versatile functional handle that can be removed or replaced through decarboxylation. This process is particularly valuable as it can generate reactive intermediates, such as radicals or organometallics, that can participate in further bond-forming reactions.
Oxidative Decarboxylation Processes
Oxidative decarboxylation of arylacetic acids provides a direct route to aryl aldehydes and ketones. This transformation involves the removal of the -COOH group and the oxidation of the α-methylene carbon. chemrevlett.com A variety of catalytic systems, employing metals such as copper, manganese, and iron, as well as metal-free approaches, have been developed to achieve this. chemrevlett.comias.ac.inresearchgate.netjst.go.jp
For example, copper-catalyzed systems using molecular oxygen or air as the terminal oxidant can effectively convert arylacetic acids to their corresponding carbonyl compounds under relatively mild conditions. chemrevlett.comrsc.org The proposed mechanism often involves the formation of a copper carboxylate, followed by decarboxylation to generate a benzyl-copper intermediate, which is then oxidized to the final aldehyde or ketone. chemrevlett.com Photoredox catalysis has also emerged as a powerful, green method for this transformation, using visible light to initiate the single-electron transfer that triggers decarboxylation. rsc.org
These methods would be applicable to this compound, leading to the formation of 2-(naphthalen-1-yl)benzaldehyde. The reaction conditions can often be tuned to tolerate a wide range of functional groups on the aromatic rings. chemrevlett.com
Table 2: Selected Methods for Oxidative Decarboxylation of Arylacetic Acids
Reactivity at the α-Methylene Position
The methylene (B1212753) (–CH₂–) group in this compound is positioned alpha (α) to the carbonyl of the carboxylic acid. The electron-withdrawing nature of the carbonyl group renders the α-hydrogens acidic, allowing for their removal by a suitable base to form a nucleophilic enolate.
Nucleophilic Character and Enolate Formation
Deprotonation of an arylacetic acid at the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a dienolate species. masterorganicchemistry.com This intermediate is a potent nucleophile that can react with a wide array of electrophiles. masterorganicchemistry.comyoutube.com The negative charge is delocalized across the α-carbon and both oxygen atoms of the carboxylate, but reactions with most electrophiles occur preferentially at the carbon atom, leading to the formation of a new carbon-carbon bond at the α-position. masterorganicchemistry.comlibretexts.org
The most common application of this reactivity is α-alkylation, where the enolate is treated with an alkyl halide in an Sₙ2 reaction. libretexts.orgfiveable.mepressbooks.pub This allows for the introduction of various alkyl groups at the α-position of the arylacetic acid. The reaction is subject to the typical constraints of Sₙ2 reactions, favoring primary or methyl halides over secondary or tertiary halides to avoid competing elimination reactions. pressbooks.pub This methodology provides a direct route to synthesize α-substituted arylacetic acids, a core structure in many pharmaceutical compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).
For this compound, treatment with LDA followed by an electrophile like methyl iodide would yield [2-(naphthalen-1-yl)phenyl]propanoic acid. This highlights the utility of enolate chemistry in elaborating the core structure of the molecule.
Table 3: Compound Names
Electrophilic Properties of the Carboxylic Acid Functionality
The carboxylic acid group of this compound, while typically considered a nucleophile, can exhibit electrophilic properties upon activation. The inherent electrophilicity of the carbonyl carbon is often insufficient for direct attack by weak nucleophiles. Therefore, activation is a prerequisite for many transformations. This can be achieved by converting the hydroxyl group into a better leaving group, thereby enhancing the electrophilic character of the carbonyl carbon.
Common activation strategies applicable to this system include conversion to more reactive acyl derivatives such as acyl halides, anhydrides, or esters. For instance, treatment with reagents like thionyl chloride or oxalyl chloride would convert the carboxylic acid into a highly reactive acyl chloride. This intermediate is then susceptible to nucleophilic attack by a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.
Furthermore, in the context of catalytic reactions, Lewis or Brønsted acids can coordinate to the carbonyl oxygen, increasing the polarization of the C=O bond and rendering the carbonyl carbon more electrophilic. This principle is fundamental in esterification and amidation reactions. The bulky [2-(naphthalen-1-yl)phenyl] moiety may sterically hinder the approach of nucleophiles, potentially influencing reaction rates and conditions compared to simpler phenylacetic acids.
Elucidation of Reaction Mechanisms in Catalytic Transformations
Iron-catalyzed reactions involving aryl acetic acid systems are of significant interest due to the low cost and low toxicity of iron. Mechanistic studies of related iron-catalyzed hydrocarboxylation of alkenes suggest a pathway involving hydrometalation followed by transmetalation. organic-chemistry.orged.ac.uk In a hypothetical iron-catalyzed process involving a derivative of this compound, a similar mechanistic framework can be considered.
The catalytic cycle would likely initiate with the formation of an active iron-hydride species. This species can then undergo hydrometalation across a carbon-carbon double or triple bond within a substrate. For instance, in the functionalization of an unsaturated derivative, the iron-hydride would add to the double bond, forming an organoiron intermediate.
The subsequent crucial step is transmetalation. rsc.org This involves the transfer of an organic group from the iron center to another metal or organometallic reagent, or vice versa. rsc.org In many iron-catalyzed cross-coupling reactions, the initial step is the transmetalation of a Grignard reagent to the iron center to form a reactive organoiron species. nih.gov This species can then react with an electrophile. In the context of hydrocarboxylation, after hydrometalation, a transmetalation step with a magnesium reagent can generate an organomagnesium species, which then reacts with CO2 to form the carboxylate. ed.ac.uk The sequence of these fundamental organometallic steps—hydrometalation and transmetalation—is key to understanding the formation of products in these iron-catalyzed systems. ed.ac.uk
Table 1: Key Mechanistic Steps in a Proposed Iron-Catalyzed Reaction
| Step | Description | Intermediate Species |
| 1. Catalyst Activation | Formation of an active iron-hydride catalyst from a precatalyst. | LnFe-H |
| 2. Hydrometalation | Addition of the iron-hydride across a C=C bond of a substrate. | LnFe-Alkyl |
| 3. Transmetalation | Transfer of the alkyl group to another metal (e.g., Mg). | R-MgX |
| 4. Carboxylation | Reaction of the organometallic intermediate with an electrophile (e.g., CO2). | R-COOH |
| 5. Catalyst Regeneration | Reformation of the active iron-hydride species. | LnFe-H |
Photoredox catalysis offers a mild and efficient pathway for C–F bond formation, a transformation of high interest in medicinal chemistry. The functionalization of carboxylic acids, such as this compound, can be achieved through a decarboxylative approach. The general mechanism involves the generation of a radical intermediate from the carboxylic acid. acs.orgnih.gov
The catalytic cycle typically begins with the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light to a long-lived triplet excited state. acs.org This excited state is a potent oxidant and can abstract an electron from the carboxylate, which is formed by the deprotonation of the parent carboxylic acid. The resulting carboxyl radical is unstable and undergoes rapid decarboxylation (loss of CO₂) to generate a carbon-centered radical at the α-position.
This benzylic-type radical, derived from the [2-(naphthalen-1-yl)phenyl]acetyl scaffold, can then be trapped by a fluorine radical source, such as Selectfluor®. The fluorine transfer agent provides a fluorine atom to the radical, forming the desired C-F bond and regenerating the ground-state photocatalyst to complete the catalytic cycle. acs.org An alternative pathway involves the oxidation of the carbon-centered radical to a carbocation, followed by nucleophilic fluorination. The specific operative pathway can depend on the redox potentials of the intermediates and the reaction conditions.
Table 2: Redox Potentials of Key Species in a Typical Photoredox Cycle
| Species | Process | Potential (V vs. SCE) |
| [Ru(bpy)3]2+ | Excitation | - |
| [Ru(bpy)3]2+ | Oxidation of RCOO- | +0.77 (for Ru+/Ru) |
| RCOO• | Decarboxylation | - |
| R• | Fluorination | - |
Note: Potentials are representative and can vary with specific catalyst and substrate.
The α-position of this compound can be functionalized, for instance, via alkylation, through the formation of an enediolate intermediate. researchgate.net Direct deprotonation of a carboxylic acid at the α-carbon is challenging due to the higher acidity of the carboxylic proton. However, double deprotonation using a strong base can generate a dianionic species known as an enediolate. nih.gov
The formation of the enediolate from this compound would typically require at least two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent. The first equivalent of the base deprotonates the carboxylic acid to form the carboxylate. The second equivalent then removes the α-proton to generate the enediolate. This intermediate is a powerful nucleophile due to the delocalization of the negative charge across the oxygen and α-carbon atoms.
Once formed, the enediolate can react with various electrophiles in an SN2-type reaction. For example, treatment with an alkyl halide would lead to the formation of a new carbon-carbon bond at the α-position. Subsequent acidic workup would protonate the carboxylate to yield the α-alkylated carboxylic acid. This method provides a direct route to α-substituted derivatives of this compound. nih.gov
Table 3: Steps in α-Alkylation via an Enediolate Intermediate
| Step | Reagents | Intermediate | Product |
| 1. Deprotonation | 2 eq. LDA | Enediolate | - |
| 2. Alkylation | R-X (Alkyl Halide) | α-Alkylated Carboxylate | - |
| 3. Protonation | H3O+ | - | α-Alkylated Carboxylic Acid |
Palladium-catalyzed reactions are versatile for C-C and C-heteroatom bond formation. In transformations involving alkenes, a key mechanistic step is the nucleophilic attack on a palladium-coordinated double bond, known as nucleopalladation. When acetate (B1210297) is the nucleophile, this is termed acetoxypalladation. The stereochemistry of this addition can be either syn or anti. Anti-acetoxypalladation, involving the external attack of an acetate ion on the alkene complex, is often favored, particularly at low chloride concentrations, as seen in variations of the Wacker process. wikipedia.orgnih.govlibretexts.org
Following the anti-acetoxypalladation of an alkene substrate, an alkylpalladium(II) intermediate is formed. The fate of this intermediate determines the final product. One possible pathway is a subsequent β-hydride elimination. For this elimination to occur, there must be a hydrogen atom on the adjacent carbon, and it must be in a syn-coplanar orientation with the palladium. This step, which can be considered a syn-deoxypalladation (as the Pd and H depart from the same face), would regenerate a C=C bond at a new position and produce a palladium hydride species. wikipedia.orglibretexts.org
Coordination Chemistry and Metal Complexes of Naphthalene Based Acetic Acids
[2-(Naphthalen-1-yl)phenyl]acetic Acid and Analogues as Carboxylato Ligands
This compound and its structural analogues, such as 1-naphthylacetic acid, 2-naphthylacetic acid, and naproxen, function as effective carboxylato ligands in coordination chemistry. mdpi.comsemanticscholar.org These compounds all feature an acetic acid moiety attached to a bulky aromatic framework. mdpi.com Upon deprotonation, the carboxyl group (-COOH) becomes a carboxylato group (-COO⁻), which is capable of coordinating to metal ions through its oxygen atoms. semanticscholar.org
Carboxylates are classified as hard ligands according to Hard and Soft Acids and Bases (HSAB) theory, meaning they tend to form strong bonds with hard metal ions. wikipedia.orgwikiwand.com The presence of the large, fused polycyclic aromatic hydrocarbon ring system in these ligands also introduces significant steric bulk and the potential for non-covalent interactions, such as π–π stacking, which can influence the final structure and stability of the resulting metal complexes. semanticscholar.org The coordination chemistry of these ligands is extensive, leading to a variety of metal complexes with different nuclearities (the number of metal ions in a complex) and properties. mdpi.comsemanticscholar.org
Diverse Coordination Modes of Aryl Carboxylato Ligands
Carboxylate ligands are exceptionally versatile and can bind to metal ions in numerous ways, leading to a wide diversity of structural motifs. mdpi.comresearchgate.net This flexibility is a key reason for the vast number of metal-carboxylate complexes that have been synthesized and studied.
The carboxylato group can coordinate to metal centers through one or both of its oxygen atoms, resulting in several common coordination modes. wikipedia.orgwikiwand.com These modes include monodentate, bidentate (chelating), and various forms of bridging coordination that link multiple metal centers. researchgate.netresearchgate.net
Monodentate (κ¹): In this mode, only one of the carboxylate oxygen atoms binds to a single metal ion. wikipedia.orgwikiwand.com This is a common coordination mode, particularly for ligands like trifluoroacetate. wikipedia.org
Bidentate (κ²): Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. wikipedia.orgwikiwand.com This bidentate chelation often leads to a stronger interaction with the metal center. researchgate.net
Bridging: The carboxylate ligand links two or more metal centers. This can occur in several ways, including syn-syn, syn-anti, and anti-anti bridging configurations, leading to the formation of dinuclear, polynuclear, or polymeric structures. researchgate.net
| Coordination Mode | Description | Schematic Representation |
|---|---|---|
| Monodentate (κ¹) | One oxygen atom is bound to a single metal center. wikipedia.org | M—O—C—R |
| Bidentate Chelate (κ²) | Both oxygen atoms are bound to the same metal center, forming a ring. wikipedia.org | M(O₂CR) |
| Syn-Syn Bridging | The carboxylate bridges two metal centers with both metals on the same side of the C-O-O plane. researchgate.net | M—O—C(R)—O—M |
| Syn-Anti Bridging | The carboxylate bridges two metal centers with the metals on opposite sides of the C-O-O plane. researchgate.net | M—O—C(R)—O—M (trans) |
| Anti-Anti Bridging | The carboxylate bridges two metal centers in a planar arrangement. researchgate.net | M—O—C(R)—O—M (cis) |
The bulky and rigid naphthalene (B1677914) and phenyl groups in ligands like this compound exert significant influence on the coordination geometry and supramolecular structure of the resulting metal complexes.
Steric Hindrance: The sheer size of the aromatic systems can sterically hinder the approach of other ligands to the metal center. This can affect the coordination number of the metal ion, often favoring lower coordination numbers, and can dictate the spatial arrangement of ligands to minimize steric repulsion.
Supramolecular Interactions: The planar aromatic rings are capable of engaging in π–π stacking interactions. semanticscholar.org These non-covalent interactions can play a crucial role in the crystal packing of the complexes, leading to the formation of extended one-, two-, or three-dimensional supramolecular architectures. The choice of co-ligands, especially those also containing aromatic rings, can be used to promote these interactions and stabilize the crystal lattice. semanticscholar.org
Conformational Rigidity: The rigid nature of the naphthalene and phenyl backbone limits the conformational flexibility of the ligand. This rigidity can pre-organize the ligand for specific coordination geometries and may lead to the formation of highly ordered crystalline materials.
Computational and Theoretical Studies on 2 Naphthalen 1 Yl Phenyl Acetic Acid Systems
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to predicting the behavior of [2-(Naphthalen-1-yl)phenyl]acetic acid. Techniques such as Density Functional Theory (DFT) are frequently employed to provide insights into the molecule's geometry, stability, and electronic characteristics. acs.org For related compounds like 2-Naphthylacetic Acid, theoretical studies using DFT-B3LYP methods with specific basis sets have been conducted to analyze geometrical parameters and molecular properties. pnu.edu.ua
Conformational analysis is crucial for understanding the three-dimensional structure of this compound, which is not rigid. The molecule possesses rotational freedom around the single bonds connecting the phenyl and naphthalene (B1677914) rings, as well as the bond to the acetic acid group. Computational methods are used to identify the various possible conformations (rotational isomers or rotamers) and determine their relative energies.
Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the most stable conformation. For derivatives with similar structural motifs, it has been noted that the preferred conformation often involves the naphthalene and phenyl rings being orthogonal to each other to minimize steric hindrance. smolecule.com In studies of related naphthalene acrylic acids, rotational barriers between different conformers have been calculated, indicating the likelihood of rapid interconversion between conformations at room temperature. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |
| Bond Lengths | C(phenyl)-C(naphthalene) | 1.49 Å |
| C(phenyl)-C(acetic) | 1.51 Å | |
| C=O (carboxyl) | 1.21 Å | |
| C-O (carboxyl) | 1.36 Å | |
| Bond Angles | C(ph)-C(ph)-C(naphthyl) | 121.5° |
| C(ph)-C(acetic)-C(O)OH | 112.0° | |
| Dihedral Angle | Phenyl Ring - Naphthalene Ring | ~90° |
Note: This table is illustrative and presents expected values based on computational studies of similar aromatic carboxylic acids. Actual values would require specific calculations for the title compound.
Once the molecular geometry is optimized, electronic properties can be calculated to predict reactivity. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
Calculations on various naphthalene-based systems have shown that these analyses can predict intramolecular charge transfer (ICT), which is crucial for understanding optical and electronic properties. researchgate.netnih.gov Furthermore, DFT can be used to calculate descriptors such as chemical hardness, total energy, chemical potential, and electrophilicity, which together provide a comprehensive profile of the molecule's stability and reactivity. pnu.edu.ua
Table 2: Predicted Electronic Properties of this compound
| Property | Description | Predicted Value |
| HOMO Energy | Highest Occupied Molecular Orbital | -6.2 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |
| Dipole Moment (µ) | Measure of molecular polarity | 1.8 D |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV |
| Electrophilicity Index (ω) | Propensity to accept electrons | 1.6 eV |
Note: This data is representative of values obtained for aromatic carboxylic acids through DFT calculations and serves as an example.
Mechanistic Investigations through Computational Approaches
Computational methods are invaluable for exploring the mechanisms of chemical reactions involving this compound. These studies can map out entire reaction pathways, providing a level of detail that is often inaccessible through experimental means alone.
To understand how a chemical transformation occurs, computational chemists identify and characterize the transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS allows for the calculation of the activation energy, which determines the reaction rate. For reactions involving naphthalene derivatives, such as acid-catalyzed condensations, DFT calculations have been used to delineate multi-step pathways involving protonation, electrophilic additions (both intermolecular and intramolecular), and dehydrogenation. rsc.org By modeling these steps, the feasibility of a proposed mechanism can be assessed. For typical carboxylic acid reactions like esterification or amide formation, computational studies can model the nucleophilic attack on the carbonyl carbon and subsequent steps to verify the pathway. smolecule.com
A potential energy surface (PES) or energy landscape provides a comprehensive map of the energy of a molecular system as a function of its geometry. By exploring the PES, chemists can identify not only the reactants, products, and transition states but also any intermediate species. Studies on the isomerization of naphthalene, for instance, have used algorithms to explore the energy landscape, identifying numerous isomers and the energy barriers separating them. mdpi.com This type of analysis for transformations of this compound would reveal the most favorable reaction pathways by comparing the activation energies of competing routes, thus explaining product selectivity.
Intermolecular Interactions and Solid-State Behavior
While gas-phase calculations are crucial, understanding the properties of this compound in its solid state requires the study of intermolecular forces. These interactions govern how molecules arrange themselves in a crystal lattice, which in turn influences physical properties like melting point and solubility.
Crystal structure analyses of related molecules reveal the importance of both classical hydrogen bonds and weaker interactions. nih.gov For carboxylic acids, O-H···O hydrogen bonds are a dominant feature, often leading to the formation of dimeric structures. nih.gov In addition to hydrogen bonding, the packing of aromatic systems is influenced by π-π stacking and C-H···π interactions. researchgate.net
Computational studies can model these interactions to predict crystal packing. For example, in the crystal structure of a complex molecule containing both naphthalene and phenyl rings, the packing was shown to feature specific S···O interactions and inversion dimers, though strong π-π interactions were absent. nih.gov Analysis of the two polymorphic forms of (naphthalen-1-yl)boronic acid showed that molecules first form dimers via strong hydrogen bonds, which then assemble into layered networks. nih.gov Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in crystals, providing a detailed picture of the packing environment. mdpi.com
Analysis of Hydrogen Bonding Networks
In the solid state, carboxylic acids like this compound typically form robust hydrogen-bonded dimers. The carboxylic acid groups of two molecules interact through O—H⋯O hydrogen bonds, creating a characteristic R22(8) ring motif. This primary interaction is a dominant feature in the crystal packing of many carboxylic acids.
Computational models, often employing Density Functional Theory (DFT), can be used to analyze the geometry and energetics of these hydrogen bonds. Theoretical calculations can predict bond lengths, angles, and vibrational frequencies associated with the hydrogen-bonded moieties, which can then be compared with experimental data from X-ray diffraction and infrared spectroscopy to validate the computational model.
For analogous compounds, such as (naphthalen-1-yl)boronic acid, studies have shown that molecules form dimers connected via two O—H⋯O hydrogen bonds, which are then further connected by additional O—H⋯O hydrogen bonds to form layered networks. nih.govmdpi.com While specific data for this compound is not available, it is reasonable to hypothesize a similar primary dimeric structure stabilized by strong hydrogen bonds.
Table 1: Hypothetical Hydrogen Bond Parameters for this compound Dimer
| Interaction | Donor-Acceptor Distance (Å) | Angle (°) |
| O—H⋯O | ~2.6 | ~170 |
Note: This data is illustrative and based on typical values for carboxylic acid dimers.
Characterization of Non-Covalent Interactions within Crystal Structures
Computational methods are indispensable for characterizing and quantifying these weaker interactions. Hirshfeld surface analysis is a powerful tool used to visualize and explore intermolecular contacts in crystal structures. It maps various properties onto the surface, such as d_norm (which highlights contacts shorter than the sum of van der Waals radii), shape index, and curvedness, providing a detailed picture of the interaction landscape. For other complex organic molecules, Hirshfeld analysis has been used to identify key intermolecular contacts and their relative contributions to crystal stability. researchgate.net
In systems with extensive aromatic regions, such as this compound, π-π stacking is expected to play a significant role. These interactions can be characterized by the inter-centroid distance between the aromatic rings and the slip angle. Computational studies on related organoantimony compounds with naphthyl substituents have highlighted the presence of close π-π stacking interactions that create extended 3D networks. researchgate.net
Computational Studies of Cocrystal Formation (e.g., with Urea)
Cocrystallization is a technique used to modify the physicochemical properties of a compound by combining it with a coformer in a crystalline solid. Urea (B33335) is a common and effective coformer due to its ability to form multiple hydrogen bonds. A computational study on the cocrystal of 1-naphthalene acetic acid and urea provides a relevant model for understanding the potential interactions in a similar system with this compound. nih.gov
In such a cocrystal, the primary interaction is typically a heterosynthon between the carboxylic acid group of the acid and the amide group of urea. This often involves N—H⋯O and O—H⋯N hydrogen bonds. Computational approaches, such as those utilizing PIXEL and TURBOMOLE, can be employed to understand the intra- and intermolecular interactions within these cocrystals. nih.gov These methods allow for the calculation of interaction energies and the analysis of the electronic nature of the hydrogen bonds.
Quantum Theory of Atoms in Molecules (QTAIM) is another computational tool that can be used to analyze the electron density topology of the cocrystal, providing quantitative information about the strength and nature of the intermolecular bonds.
Table 2: Potential Hydrogen Bonding Interactions in a this compound-Urea Cocrystal
| Donor | Acceptor | Type of Interaction |
| Carboxylic Acid (O-H) | Urea (C=O) | O—H⋯O |
| Urea (N-H) | Carboxylic Acid (C=O) | N—H⋯O |
| Carboxylic Acid (O-H) | Urea (N-H) | O—H⋯N |
Interaction Energy Calculations in Supramolecular Assemblies
A key aspect of computational studies on supramolecular systems is the calculation of interaction energies to assess the stability of the observed assemblies. These calculations can be performed at various levels of theory, from molecular mechanics force fields to high-level ab initio methods.
Methods like Linear Interaction Energy (LIE) analysis, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and Solvent Interaction Energy (SIE) analysis are popular techniques for calculating the free energy associated with binding in molecular complexes. taylorandfrancis.com While often applied to protein-ligand binding, the principles can be adapted to understand the energetics of crystal packing. These calculations can help to rationalize why a particular packing arrangement is preferred over other possibilities and can be crucial in the field of crystal engineering for predicting and designing new crystalline materials with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
